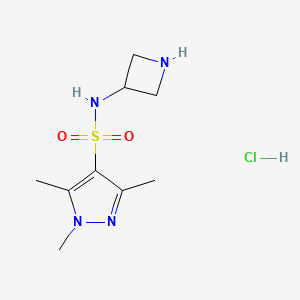![molecular formula C12H21NO3 B1491272 2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butanoic acid CAS No. 2097949-80-7](/img/structure/B1491272.png)
2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butanoic acid
Overview
Description
2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butanoic acid (EABA) is a synthetic organic compound. It is a bicyclic lactone that has been studied as an agonist of the cannabinoid receptor 1 (CB1). EABA has been studied for its potential therapeutic applications in various areas, such as pain management, neuroprotection, and cancer treatment.
Scientific Research Applications
2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butanoic acid has been studied as an agonist of the CB1 receptor, which is involved in the regulation of pain, inflammation, and other physiological functions. It has been suggested that this compound could be used to treat pain, inflammation, and other neurological disorders. Additionally, this compound has been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of certain cancer cells.
Mechanism of Action
2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butanoic acid binds to the CB1 receptor and activates it, leading to the release of various neurotransmitters, such as dopamine and serotonin. These neurotransmitters are involved in the regulation of pain, inflammation, and other physiological functions. Additionally, this compound has been found to inhibit the growth of certain cancer cells, likely through its activation of CB1 receptors.
Biochemical and Physiological Effects
This compound has been found to modulate the release of various neurotransmitters, including dopamine and serotonin. Additionally, this compound has been found to reduce inflammation and pain, as well as to inhibit the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butanoic acid in lab experiments include its ability to modulate the release of various neurotransmitters, its anti-inflammatory and pain-reducing effects, and its potential use in cancer treatment. However, this compound has some limitations, such as its low solubility in water and its relatively short half-life.
Future Directions
Future research on 2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butanoic acid could focus on its potential use in the treatment of other neurological disorders, such as Parkinson’s disease and Alzheimer’s disease. Additionally, further research could be conducted to better understand the mechanism of action of this compound and to identify other potential therapeutic applications. Finally, further research could be conducted to develop more effective delivery systems for this compound, such as nanoparticles or liposomes.
properties
IUPAC Name |
2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-3-10(12(14)15)13-6-8-5-9(7-13)11(8)16-4-2/h8-11H,3-7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQXHILGVGDPDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CC2CC(C1)C2OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















